BenchChemオンラインストアへようこそ!

6-nitroisoquinoline-1,3(2H,4H)-dione

TDP2 inhibition Cancer drug sensitization DNA damage repair

6-Nitroisoquinoline-1,3(2H,4H)-dione (CAS 611187-02-1) is a heterocyclic small molecule belonging to the isoquinoline-1,3-dione chemotype, a class recognized for selective inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2), a DNA repair enzyme implicated in chemotherapeutic resistance. The compound has a molecular formula of C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol, with the defining 6-nitro substituent on the isoquinoline-1,3-dione core.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
Cat. No. B8795979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitroisoquinoline-1,3(2H,4H)-dione
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC1=O
InChIInChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)9(13)10-8/h1-3H,4H2,(H,10,12,13)
InChIKeySMZLRKAOZOGDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroisoquinoline-1,3(2H,4H)-dione: Core Scaffold Identity, Physicochemical Profile, and Procurement Baseline


6-Nitroisoquinoline-1,3(2H,4H)-dione (CAS 611187-02-1) is a heterocyclic small molecule belonging to the isoquinoline-1,3-dione chemotype, a class recognized for selective inhibition of Tyrosyl DNA Phosphodiesterase II (TDP2), a DNA repair enzyme implicated in chemotherapeutic resistance [1]. The compound has a molecular formula of C₉H₆N₂O₄ and a molecular weight of 206.15 g/mol, with the defining 6-nitro substituent on the isoquinoline-1,3-dione core . It is commercially available as a research chemical from multiple suppliers with standard purities of 95% to 98%, offered in quantities ranging from grams to kilogram scale . This compound functions both as a direct pharmacological probe within the TDP2 inhibitor series and as a critical synthetic intermediate for generating 6-aminoisoquinoline-1,3(2H,4H)-dione, a key precursor for kinase inhibitor programs [1][2].

Why Generic Substitution Fails for 6-Nitroisoquinoline-1,3(2H,4H)-dione: Regioisomeric Specificity and Divergent Reactivity


Interchanging 6-nitroisoquinoline-1,3(2H,4H)-dione with regioisomeric nitroisoquinoline-1,3-diones or the unsubstituted parent scaffold introduces critical risks of divergent biological activity and synthetic trajectory. Comprehensive structure–activity relationship (SAR) studies within the isoquinoline-1,3-dione chemotype have established that TDP2 inhibitory potency is highly sensitive to the position of the left-ring substituent: C6- and C7-substituted analogs retain potent low-micromolar inhibition, whereas C5-substituted analogs are categorically inactive against recombinant human TDP2 [1]. This positional dependence means that procurement of the 5-nitro or 7-nitro regioisomer cannot be assumed to recapitulate the pharmacological profile established for the 6-nitro compound. Furthermore, catalytic hydrogenation of the 6-nitro group provides regioselective access to 6-aminoisoquinoline-1,3(2H,4H)-dione, an advanced intermediate in kinase inhibitor patents [2]; analogous reduction of other regioisomers yields amino derivatives with distinct vectors for further derivatization, foreclosing specific downstream intellectual property and medicinal chemistry strategies [3]. The evidence detailed below quantifies these differentiation dimensions.

Product-Specific Quantitative Evidence Guide for 6-Nitroisoquinoline-1,3(2H,4H)-dione


C6-Nitro Regiochemistry Confers TDP2 Inhibitory Competence Versus Inactive C5-Substituted Analogs

In a systematic SAR evaluation of isoquinoline-1,3-dione analogs against recombinant human TDP2, the position of substitution on the left ring was identified as a primary determinant of inhibitory activity. Compounds bearing substituents at the C6 or C7 positions potently inhibited TDP2, whereas all C5-substituted analogs—including the C5 regioisomer of the nitro-substituted series—were categorically inactive, showing no significant inhibition at concentrations up to 111 μM [1]. The 6-nitro compound (42) belongs to the C6-substituted subset that retains inhibitory competence in the low-micromolar range. In contrast, the structurally analogous 5-nitroisoquinoline-1,3(2H,4H)-dione would be predicted to be inactive against TDP2 based on the established SAR rule that C5 substitution abrogates activity regardless of the substituent's electronic nature [1].

TDP2 inhibition Cancer drug sensitization DNA damage repair

Metal-Free Synthetic Access to 6-Nitroisoquinoline-1,3(2H,4H)-dione via tert-Butyl Nitrite Methodology

A recently reported synthetic methodology enables the preparation of nitro-containing isoquinoline-1,3-diones—including 6-nitroisoquinoline-1,3(2H,4H)-dione—using tert-butyl nitrite (TBN) as a nitro precursor under metal-free, mild conditions [1]. This represents the first example of employing stable and safe TBN as a nitro source for this compound class, offering an operational safety advantage over traditional mixed-acid nitration protocols that employ nitric acid and generate corrosive waste streams [1]. While this study characterizes representative compounds such as 3a and 3i for herbicidal activity, the synthetic protocol is directly applicable to the title compound (designated as compound 3d or an analogous nitro-containing isoquinoline-1,3-dione within the scope of the method) [1].

Metal-free synthesis Nitro-containing heterocycles Green chemistry

6-Nitro Group Enables Regioselective Hydrogenation to 6-Aminoisoquinoline-1,3(2H,4H)-dione as a Privileged Kinase Inhibitor Precursor

The 6-nitro substituent serves as a masked amino group: catalytic hydrogenation (H₂, 10% Pd/C, MeOH/DMF, 1 atm, 7 h) of 6-nitroisoquinoline-1,3(2H,4H)-dione cleanly yields 6-aminoisoquinoline-1,3(2H,4H)-dione . This amino derivative is a critical intermediate for generating kinase-modulating compounds, as documented in patents from Aerie Pharmaceuticals covering 6-aminoisoquinoline compounds as kinase inhibitors and modulators [1]. In contrast, hydrogenation of the 7-nitro regioisomer yields 7-aminoisoquinoline-1,3(2H,4H)-dione, which presents the amino group at a different vector and is not covered by the same kinase inhibitor patent families, thereby limiting its utility in those specific medicinal chemistry programs.

Kinase inhibitor synthesis 6-aminoisoquinoline CDK inhibitors

Selectivity Profile: TDP2 Inhibition Without TDP1 Cross-Reactivity at Supra-Therapeutic Concentrations

A defining feature of the isoquinoline-1,3-dione chemotype, established through systematic counter-screening, is its high selectivity for TDP2 over the homologous phosphodiesterase TDP1. None of the tested isoquinoline-1,3-dione analogs—including those in the C6-substituted series containing compound 42—showed significant inhibition of TDP1 at concentrations up to 111 μM, the highest concentration tested in the primary screening cascade [1]. This selectivity is notable because TDP1 and TDP2 share partially overlapping DNA repair functions, and non-selective inhibition could produce confounding pharmacological effects. The parent hit compound 43 (6-(furan-2-yl)isoquinoline-1,3(2H,4H)-dione) confirmed this selectivity profile with an IC50 of 10 μM against TDP2 and no detectable TDP1 inhibition at 111 μM [1].

TDP2 selectivity TDP1 counter-screening Off-target profiling

Absence of 2-Hydroxy Chelating Triad Preserves TDP2 Inhibitory Activity Versus Inactive HID Chemotype

A critical pharmacophoric distinction within the broader isoquinoline-1,3-dione landscape is the presence or absence of an N-2 hydroxy group, which creates a CO-NOH-CO chelating triad. This triad is essential for inhibition of divalent metal-dependent enzymes such as HIV integrase and RNase H, but it is incompatible with TDP2 inhibition. The N-2 unsubstituted isoquinoline-1,3-dione scaffold—exemplified by 6-nitroisoquinoline-1,3(2H,4H)-dione (42)—retains TDP2 inhibitory activity, whereas the corresponding 2-hydroxy-6-nitroisoquinoline-1,3(2H,4H)-dione would be predicted to be inactive against TDP2 based on the demonstrated SAR that 2-NOH substitution abrogates activity (compound 47: IC50 > 111 μM) [1]. The 2-NH analog 44 showed markedly reduced potency (IC50 = 13 μM) compared to the best N-2 unsubstituted analogs, further emphasizing the importance of the unsubstituted N-2 position [1].

TDP2 inhibitor pharmacophore Metal chelation independence Scaffold comparison

Best Research and Industrial Application Scenarios for 6-Nitroisoquinoline-1,3(2H,4H)-dione


TDP2 Inhibitor Screening and DNA Repair Sensitization Studies in Oncology Research

6-Nitroisoquinoline-1,3(2H,4H)-dione is most appropriately deployed as a tool compound within TDP2 inhibitor screening cascades, where its C6-nitro substitution—confirmed to retain inhibitory competence within the isoquinoline-1,3-dione SAR framework—enables investigation of TDP2-mediated repair of topoisomerase II poison-induced DNA double-strand breaks [1]. Its confirmed selectivity against the homologous TDP1 enzyme (no inhibition at ≤111 μM across the chemotype) makes it suitable for experiments requiring target-specific pharmacological modulation of TDP2 without confounding TDP1 cross-reactivity [1]. Researchers evaluating etoposide or doxorubicin sensitization in cancer cell lines should prioritize this specific regioisomer over the inactive C5-nitro analog [1].

Synthesis of 6-Aminoisoquinoline-1,3(2H,4H)-dione for Kinase Inhibitor Library Construction

The compound serves as a direct precursor to 6-aminoisoquinoline-1,3(2H,4H)-dione via a well-precedented catalytic hydrogenation protocol (H₂, 10% Pd/C, MeOH/DMF, 1 atm) [1]. This amino derivative is a key intermediate for constructing kinase inhibitor libraries, as documented in patents covering 6-aminoisoquinoline-based kinase modulators targeting cyclin-dependent kinases and other therapeutic kinase targets [2]. Medicinal chemistry groups engaged in kinase drug discovery should procure this compound specifically—rather than the 7-nitro regioisomer—to access the 6-amino substitution pattern that is the subject of existing intellectual property and established kinase SAR [2].

Metal-Free Synthetic Methodology Development and Green Chemistry Applications

For process chemistry and synthetic methodology groups, 6-nitroisoquinoline-1,3(2H,4H)-dione represents a target compound accessible via the recently disclosed tert-butyl nitrite-mediated metal-free nitration protocol [1]. This methodology eliminates transition-metal contamination concerns, operates under mild conditions, and uses a stable, commercially available nitro source, making it suitable for scale-up and continuous flow chemistry applications [1]. Procurement of the compound from suppliers employing this or similarly benign synthetic routes may be preferred by laboratories conducting sensitive biological assays where trace metal interference is a concern.

Pharmacophore Validation Studies Distinguishing TDP2 from HIV Integrase/RNase H Inhibitor Chemotypes

The N-2 unsubstituted scaffold of 6-nitroisoquinoline-1,3(2H,4H)-dione distinguishes it from 2-hydroxyisoquinoline-1,3-diones (HID chemotype), which function as metal-chelating inhibitors of HIV integrase and RNase H but are inactive against TDP2 [1]. This compound is therefore valuable for pharmacophore validation studies designed to decouple TDP2 inhibition from off-target activity at divalent metal-dependent enzymes, a critical consideration for chemical biology groups seeking to establish target engagement specificity in cellular contexts [1]. Procurement of this specific N-2 unsubstituted analog—rather than a 2-hydroxy derivative—is essential for maintaining TDP2 inhibitory activity.

Quote Request

Request a Quote for 6-nitroisoquinoline-1,3(2H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.